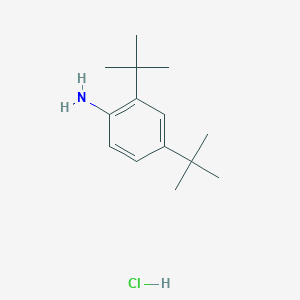
(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)acetic acid
描述
(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)acetic acid is a synthetic organic compound that belongs to the class of thioxotetrahydropyrimidines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4,6-trimethyl-2-thioxotetrahydropyrimidine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thioxo group, forming tetrahydropyrimidine derivatives.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like alcohols or amines in the presence of catalysts such as sulfuric acid or hydrochloric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Tetrahydropyrimidine derivatives.
Substitution: Esters or amides of this compound.
科学研究应用
Chemistry
In chemistry, (4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)acetic acid is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its biological activity, including antimicrobial and antifungal properties. It serves as a lead compound for the development of new pharmaceuticals targeting various pathogens.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry
Industrially, the compound is used in the synthesis of specialty chemicals and advanced materials. Its derivatives are employed in the production of polymers, coatings, and other high-performance materials.
作用机制
The mechanism of action of (4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The acetic acid moiety can enhance the compound’s solubility and facilitate its transport across cell membranes.
相似化合物的比较
Similar Compounds
4,4,6-Trimethyl-2-thioxotetrahydropyrimidine: Lacks the acetic acid moiety but shares the core structure.
2-Thioxotetrahydropyrimidine derivatives: Various derivatives with different substituents on the pyrimidine ring.
Uniqueness
(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)acetic acid is unique due to the presence of both the thioxo group and the acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
2-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2S/c1-6-4-9(2,3)10-8(14)11(6)5-7(12)13/h6H,4-5H2,1-3H3,(H,10,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIYTZQEQLPSCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC(=S)N1CC(=O)O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(2-{2-[Benzyl(methyl)amino]ethoxy}ethoxy)ethan-1-ol](/img/structure/B3119225.png)










